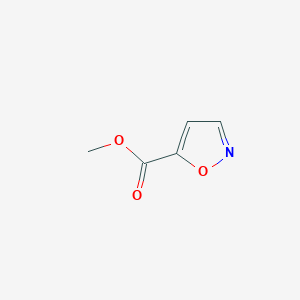

Methyl isoxazole-5-carboxylate

Descripción

Significance of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. rsc.orgnih.gov This structural motif is of immense importance in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgnih.govnih.gov The isoxazole ring is an electron-rich aromatic system, and the weak nitrogen-oxygen bond can be susceptible to ring cleavage reactions, a feature that can be exploited in synthetic strategies. nih.gov

The significance of isoxazoles stems from their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.netrsc.org This has made them attractive candidates in drug discovery. rsc.orgnih.govresearchgate.netrsc.org The incorporation of the isoxazole ring into a molecule can enhance its pharmacological properties, improve pharmacokinetic profiles, increase efficacy, and decrease toxicity. rsc.orgresearchgate.net Consequently, isoxazole derivatives are found in a variety of pharmaceuticals, natural products, and agrochemicals. nih.gov The versatility of the isoxazole core allows for structural modifications that can fine-tune the biological activity and selectivity of the resulting compounds. rsc.orgnih.gov

Research Context of Methyl Isoxazole-5-Carboxylate as a Key Scaffold in Organic Synthesis and Medicinal Chemistry

This compound, with the molecular formula C₅H₅NO₃, consists of an isoxazole ring substituted with a methoxycarbonyl group at the 5-position. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Its utility lies in its ability to be strategically incorporated into synthetic pathways to create complex molecules with enhanced biological activities or specific desired properties. a2bchem.com

In the field of medicinal chemistry, isoxazole derivatives, including those derived from this compound, have been investigated for a range of potential biological activities such as antimicrobial, antifungal, and anticancer properties. nih.govontosight.ai The isoxazole moiety can interact with various biological targets, influencing different cellular pathways. ontosight.ai For instance, derivatives have been synthesized and studied as purine-based inhibitors targeting hydrophobic enzyme binding pockets and have shown cytotoxicity against cancer cell lines. The development of new synthetic methodologies for isoxazole derivatives is crucial for advancing drug discovery and creating novel therapeutic agents. nih.gov The synthesis of methyl 3-hydroxyisoxazole-5-carboxylate, a related compound, has been achieved on a kilogram scale, highlighting the industrial relevance of these scaffolds. acs.org

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| CAS Number | 15055-81-9 |

| Structure | An isoxazole ring with a methoxycarbonyl group at the 5-position. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Methyl Isoxazole 5 Carboxylate and Its Analogues

Regioselective Synthesis Approaches

The precise control of substituent placement on the isoxazole (B147169) ring is paramount for tuning the properties of the final compound. Regioselective synthesis ensures the desired isomer is formed, which is critical for its application.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone for the synthesis of isoxazoles, offering a direct and efficient route to the heterocyclic core. nih.govresearchgate.netnih.gov This reaction's regioselectivity is a key advantage, allowing for the controlled synthesis of specific isoxazole isomers. cdnsciencepub.com The cycloaddition between a nitrile oxide and an alkyne, such as a propargyl ether, proceeds with a high degree of regioselectivity to form the isoxazole ring. cdnsciencepub.com

The generation of nitrile oxides in situ from precursors like hydroximoyl chlorides is a common and effective strategy. smolecule.com These reactions are often influenced by both the electronic and steric properties of the reacting partners. For the synthesis of methyl isoxazole-5-carboxylate derivatives, this method has been adapted by using alkynes that already contain a carboxylate group. smolecule.com

Recent developments have also showcased the use of solid-phase synthesis to control regioselectivity. For example, a Wang resin-bound 1-phenylselenoacrylate has been used as a dipolarophile in reactions with nitrile oxides, leading to methyl isoxazole-5-carboxylates with high regioselectivity due to the steric influence of the solid support. smolecule.com

Condensation Reactions in Isoxazole Ring Formation

Condensation reactions provide an alternative and powerful route to the isoxazole nucleus. A primary method involves the reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with hydroxylamine (B1172632). beilstein-journals.orgnanobioletters.com This approach is fundamental to forming the N-O bond and cyclizing to the isoxazole ring.

A notable example is the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgktu.edubeilstein-journals.org This was achieved by reacting β-enamino ketoesters with hydroxylamine hydrochloride. beilstein-journals.orgktu.edubeilstein-journals.org The structure of the resulting products was unequivocally confirmed through extensive spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as single-crystal X-ray diffraction. beilstein-journals.orgktu.edubeilstein-journals.org

Another important condensation pathway involves the reaction of primary nitro compounds with aldehydes. rsc.orgnih.gov These reactions can lead to isoxazole derivatives through the formation of intermediate β-dinitro compounds or isoxazoline-N-oxides, depending on the reaction conditions and substituents. nih.gov For instance, the condensation of aromatic aldehydes with ethyl nitroacetate (B1208598) can yield 3,5-dicarbethoxy-4-arylisoxazoline N-oxides, which can be further converted to isoxazoles. rsc.org

One-Pot and Multicomponent Synthesis Methodologies for Isoxazole Ring Systems

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like isoxazoles from simple starting materials in a single synthetic operation. bohrium.comias.ac.intandfonline.com These methods are particularly advantageous as they often involve milder reaction conditions and simpler work-up procedures. bohrium.comtandfonline.com

A prominent example is the three-component reaction of an aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. bohrium.comtandfonline.comresearchgate.net This approach has been successfully employed to synthesize a variety of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. bohrium.comtandfonline.com The use of various catalysts, including guanidine (B92328) hydrochloride and pyruvic acid, under aqueous conditions highlights the green nature of some of these protocols. bohrium.comias.ac.intandfonline.com The reactions can be carried out at room temperature or with the aid of ultrasound irradiation to afford good to excellent yields of the desired isoxazole derivatives. ias.ac.in

These MCRs offer a versatile platform for generating a library of substituted isoxazoles by simply varying the initial aldehyde and β-ketoester components. nih.gov The development of such methodologies is a significant step towards more sustainable and efficient chemical synthesis. bohrium.comias.ac.inbohrium.com

Catalytic and Metal-Free Synthetic Pathways

The development of catalytic systems, both metal-based and metal-free, has revolutionized the synthesis of isoxazoles, offering enhanced efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Cycloadditions in Isoxazole Chemistry

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the isoxazole ring is no exception. bohrium.comresearchwithrutgers.com Metal catalysts, particularly those based on palladium, copper, and rhodium, have been shown to effectively promote cycloaddition and cycloisomerization reactions leading to isoxazoles with high regioselectivity. bohrium.comresearchwithrutgers.comresearchgate.net

For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized in a diversity-oriented synthesis of isoxazolodihydropyridinones, which were further elaborated with triazoles. nih.gov Palladium catalysts are noted for their versatility and high catalytic activity in various cyclization reactions involving alkynes. bohrium.com Recent advances also include the direct functionalization of the isoxazole ring via transition metal-catalyzed C-H activation, allowing for the introduction of substituents at specific positions. researchgate.netrsc.org These methods provide access to densely functionalized isoxazoles that would be difficult to prepare using traditional approaches. researchwithrutgers.com

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Cyclization/Functionalization of Alkynes | High versatility and catalytic activity. | bohrium.com |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | Used in diversity-oriented synthesis. | nih.gov |

| Rhodium(III) | C-H Alkynylation | Direct functionalization of the isoxazole ring. | researchgate.net |

Organocatalytic and Green Chemistry Approaches for Isoxazole Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. Organocatalysis and green chemistry principles have been successfully applied to the synthesis of isoxazoles, offering metal-free and sustainable alternatives. bohrium.comias.ac.inorganic-chemistry.orgacs.orgresearchgate.net

Organocatalysts, such as small organic molecules like 2-aminopyridine (B139424) or even fruit juices, have been used to catalyze the multicomponent synthesis of isoxazol-5(4H)-ones in aqueous media. nih.govresearchgate.net These methods are often characterized by their operational simplicity, use of biodegradable catalysts, and avoidance of hazardous organic solvents. ias.ac.inresearchgate.net

A notable green approach is the one-pot oxidation of allyloximes to isoxazolines using an organocatalyst like 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide as the oxidant. organic-chemistry.orgacs.org This method avoids the use of toxic metals and minimizes waste. organic-chemistry.orgacs.org Similarly, the use of recyclable heterogeneous catalysts, such as ZSM-5 or magnetically separable nanoparticles, in one-pot syntheses further enhances the green credentials of these methodologies. researchgate.netbohrium.com

| Catalyst/Medium | Reaction Type | Green Features | Reference |

|---|---|---|---|

| Guanidine Hydrochloride/Water | One-Pot Multicomponent Reaction | Aqueous medium, recyclable catalyst. | bohrium.comtandfonline.com |

| Pyruvic Acid/Water | One-Pot Multicomponent Reaction | Biodegradable catalyst, aqueous medium. | ias.ac.in |

| 2,2,2-Trifluoroacetophenone/H₂O₂ | Oxidative Cyclization of Allyloximes | Metal-free, green oxidant. | organic-chemistry.orgacs.org |

| Fruit Juices | One-Pot Multicomponent Reaction | Natural, eco-friendly catalyst. | nih.gov |

| ZSM-5 | Condensation | Heterogeneous, recyclable catalyst, solvent-free. | researchgate.net |

Microwave-Induced Synthesis of Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product selectivity. benthamdirect.comresearchgate.net In the context of isoxazole synthesis, microwave irradiation offers significant advantages over conventional heating methods. benthamdirect.comresearchgate.net

One common approach involves the reaction of chalcones with hydroxylamine hydrochloride. benthamdirect.comresearchgate.net Under microwave irradiation, this transformation is completed in a matter of minutes (6-10 minutes) with yields ranging from 67-82%, a substantial improvement over the 6-8 hours and 58-69% yields observed with conventional heating. benthamdirect.comresearchgate.net This acceleration is attributed to the efficient and uniform heating provided by microwaves, which minimizes the formation of byproducts. abap.co.in

Another notable microwave-assisted method is the three-component Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This one-pot reaction involves the coupling of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides from hydroximinoyl chlorides and their subsequent 1,3-dipolar cycloaddition. organic-chemistry.org This process, which can take several days under conventional heating, is completed in just 30 minutes with microwave assistance, leading to higher yields and reduced formation of unwanted byproducts like furoxan oxides. organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of 3,4,5-substituted isoxazoles with excellent regioselectivity. organic-chemistry.org

The benefits of microwave-induced synthesis extend to cleaner reaction profiles and increased energy efficiency, aligning with the principles of green chemistry. abap.co.innveo.org

An Overview of Metal-Free Synthetic Routes to Isoxazoles

While metal-catalyzed reactions, particularly copper(I) or ruthenium(II) catalyzed (3+2) cycloaddition reactions, have been widely employed for isoxazole synthesis, there is a growing emphasis on developing metal-free alternatives. rsc.orgresearchgate.net This shift is driven by the desire to avoid the high costs, toxicity, and challenges associated with removing residual metals from the final products. rsc.org

A prominent metal-free approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the dipole) and an alkyne (the dipolarophile). nih.govrsc.org This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.govrsc.org Various methods have been developed to generate the nitrile oxide in situ under metal-free conditions.

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (DIB), have proven effective in promoting the synthesis of isoxazoles from aldoximes and alkynes. arkat-usa.org These reagents facilitate the generation of nitrile oxides, which then undergo cycloaddition. arkat-usa.org This method is advantageous as it proceeds under mild, metal-free conditions. arkat-usa.org

Furthermore, base-promoted metal-free syntheses have been reported. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is notable for its efficiency and tolerance of functional groups, such as unprotected phenolic hydroxyls. rsc.org

Solid-Phase Organic Synthesis (SPOS) of Methyl Isoxazole-5-Carboxylates

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries, facilitating purification and allowing for the use of excess reagents. tandfonline.com This methodology has been successfully applied to the synthesis of methyl isoxazole-5-carboxylates and their analogues.

Utilization of Resin-Bound Reagents for Isoxazole Functionalization

A key strategy in the SPOS of isoxazoles involves the immobilization of one of the reactants onto a solid support. For example, a Wang resin-bound 1-phenylselenoacrylate has been developed as a dipolarophile for the 1,3-dipolar cycloaddition with nitrile oxides. tandfonline.comresearchgate.net This approach leads to the regioselective synthesis of methyl 3-substituted isoxazole-5-carboxylates in good yields and purities after cleavage from the resin. tandfonline.com

Another technique employs resin-bound alkynes or alkenes in [3+2] cycloaddition reactions with nitrile oxides generated from primary nitro compounds. acs.org This method has been shown to be highly efficient for the construction of isoxazole and isoxazoline (B3343090) systems. acs.org The diversity of the final products can be enhanced by utilizing a "tea-bag" approach with various resin-supported carboxylic acids, which are then converted to the necessary alkyne precursors. rsc.org

The use of vinyl ethers as "chameleon catches" on a solid support provides another versatile route. acs.org Supported vinyl ethers, prepared via Tebbe olefination of resin-bound esters, undergo regioselective 1,3-dipolar cycloaddition with nitrile oxides. acs.org Subsequent cleavage from the resin affords the desired isoxazoles. acs.org This strategy also allows for further on-resin functionalization, such as through Suzuki coupling reactions, to generate more structurally diverse products. acs.org

Advanced Methodologies for Specific Substituent Introduction in Isoxazole Rings

The biological activity and physical properties of isoxazole derivatives are highly dependent on the nature and position of their substituents. Therefore, the development of methods for the specific introduction of functional groups onto the isoxazole ring is crucial.

Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate and Its Methylation

Methyl 3-hydroxyisoxazole-5-carboxylate is a key intermediate for the synthesis of various biologically active compounds. chemdad.com Its synthesis can be achieved through several routes. One notable method involves the bromination of dimethyl fumarate (B1241708) under photoflow conditions. researchgate.net

The methylation of methyl 3-hydroxyisoxazole-5-carboxylate can lead to either O- or N-alkylation. The reaction of methyl 3-hydroxyisoxazole-5-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) results in the formation of methyl 3-methoxyisoxazole-5-carboxylate. nih.gov Similarly, using dimethyl sulfate (B86663) and potassium carbonate also yields the O-methylated product. doi.orgsci-hub.st The regioselectivity towards O-alkylation is generally high with various alkylating agents. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Methyl 3-hydroxyisoxazole-5-carboxylate | CH₃I, K₂CO₃, DMF | Methyl 3-methoxyisoxazole-5-carboxylate | nih.gov |

| Methyl 3-hydroxyisoxazole-5-carboxylate | Dimethyl sulfate, K₂CO₃ | Methyl 3-methoxyisoxazole-5-carboxylate | doi.orgsci-hub.st |

Preparation of Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate

The introduction of an amino group at the 4-position of the isoxazole ring is a key step in the synthesis of certain isoxazole-based compounds. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate can be prepared from methyl 3-methoxyisoxazole-5-carboxylate. nih.govnih.gov

The synthesis involves a two-step process. First, methyl 3-methoxyisoxazole-5-carboxylate is nitrated to yield methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. nih.govresearchgate.net This is achieved by treating the starting material with triflic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate. nih.gov The subsequent reduction of the nitro group to an amino group is then carried out using iron powder in a mixture of acetic acid and water. nih.govresearchgate.net This reduction proceeds efficiently to afford the desired methyl 4-amino-3-methoxyisoxazole-5-carboxylate. nih.govresearchgate.net

| Intermediate | Reagents | Product | Reference |

| Methyl 3-methoxyisoxazole-5-carboxylate | Triflic anhydride, Tetramethylammonium nitrate | Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | nih.gov |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Fe, AcOH/H₂O | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | nih.govresearchgate.net |

Lithiation and Subsequent Functionalization of Isoxazole Rings

The direct functionalization of the isoxazole ring through metallation, particularly lithiation, followed by quenching with an electrophile, stands as a powerful and versatile strategy for the synthesis of substituted isoxazoles, including precursors to this compound. This approach capitalizes on the inherent acidity of certain protons on the isoxazole nucleus or its substituents, allowing for regioselective introduction of a wide array of functional groups.

The regiochemical outcome of the lithiation of the isoxazole ring is highly dependent on the substitution pattern of the starting material and the reaction conditions employed. The isoxazole ring presents several potential sites for deprotonation, including the C4 and C5 positions, as well as the protons of alkyl substituents attached to the ring (a process known as lateral lithiation). nsf.govfigshare.comnih.govacs.org

Studies on the gas-phase deprotonation of isoxazole have shown that the proton at the C5 position is the most acidic, followed by the C3 and then the C4 protons. nsf.govnih.govacs.org Deprotonation at the C5 position yields a stable C5-isoxazolide anion. nsf.govfigshare.comacs.org However, deprotonation at the C3 position can lead to cleavage of the O-N bond and subsequent ring-opening of the anion. nsf.govnih.govacs.org In practice, for many substituted isoxazoles, lithiation at the C4 position is a common and synthetically useful pathway, especially when the C5 position is blocked. cdnsciencepub.comcdnsciencepub.com For instance, 3,5-disubstituted isoxazoles readily undergo lithiation at the C4-position when treated with strong bases like n-butyllithium (n-BuLi). cdnsciencepub.comcdnsciencepub.com

Lateral lithiation is another prevalent pathway, occurring at the methyl or methylene (B1212753) group attached to the isoxazole ring, most commonly at the C5 position. researchgate.netcdnsciencepub.comthieme-connect.de This process is facilitated by the ability of the isoxazole ring to stabilize the resulting carbanion. The choice between ring lithiation and lateral lithiation is influenced by factors such as the presence of directing groups and the specific base used. thieme-connect.dewilliams.edu

Once the lithiated isoxazole intermediate is formed, it can be trapped with a variety of electrophiles to introduce diverse functionalities. This two-step sequence provides access to a broad range of isoxazole derivatives that would be difficult to prepare otherwise.

Research Findings in Lithiation and Functionalization

Detailed studies have explored the scope and limitations of isoxazole lithiation. The choice of the organolithium reagent, solvent, and temperature can significantly impact the yield and selectivity of the reaction.

For example, the lithiation of 3,5-dimethylisoxazole (B1293586) with n-butyllithium primarily results in lateral lithiation at the 5-methyl group. cdnsciencepub.com The resulting lithiomethyl species can then react with various electrophiles. Similarly, 3-phenyl-5-methylisoxazole also undergoes lateral lithiation. cdnsciencepub.com In contrast, when the C5 position is substituted with groups that are not readily deprotonated, such as a phenyl or chloro group, and the C3 position is also substituted, lithiation occurs selectively at the C4 position. cdnsciencepub.com For instance, 3-phenyl-5-chloroisoxazole reacts with n-butyllithium to form the 4-lithio derivative, which can be subsequently carboxylated by quenching with carbon dioxide to yield 3-phenyl-5-chloroisoxazole-4-carboxylic acid. cdnsciencepub.com

The versatility of this method is further demonstrated by the range of electrophiles that can be employed. Besides carbon dioxide for the synthesis of carboxylic acids, other useful electrophiles include aldehydes, ketones, epoxides, disulfides, and iodine. cdnsciencepub.comnih.govumt.eduorganic-chemistry.org The reaction of lithiated isoxazoles with epoxides, for instance, provides a route to hydroxylated isoxazole derivatives. nih.gov The ring-opening of propylene (B89431) oxide by a lithiated isoxazole proceeds with high regioselectivity. nih.gov

The table below summarizes selected examples of the lithiation and subsequent functionalization of isoxazole rings, showcasing the diversity of accessible structures.

Table 1: Examples of Lithiation and Functionalization of Isoxazole Derivatives

| Isoxazole Substrate | Base | Lithiation Site | Electrophile | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 3,5-Dimethylisoxazole | n-BuLi | 5-Methyl (Lateral) | CO₂ | 3-Methylisoxazole-5-acetic acid | - | cdnsciencepub.com |

| 3-Phenyl-5-methylisoxazole | n-BuLi | 5-Methyl (Lateral) | CO₂ | 3-Phenylisoxazole-5-acetic acid | - | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | n-BuLi | C4 | CO₂ | 3-Phenyl-5-chloroisoxazole-4-carboxylic acid | 80% | cdnsciencepub.com |

| 3-Phenyl-5-chloroisoxazole | n-BuLi | C4 | I₂ | 3-Phenyl-4-iodo-5-chloroisoxazole | 73% | cdnsciencepub.com |

| 3,5-Dimethylisoxazole (C4-amide) | n-BuLi | 5-Methyl (Lateral) | (PhS)₂ | 4-Amido-5-(phenylthiomethyl)-3-methylisoxazole | - | umt.edu |

This methodology provides a reliable and adaptable route for the synthesis of complex isoxazole derivatives. The ability to selectively introduce functional groups at either the ring or a side chain by carefully choosing the substrate and reaction conditions underscores the synthetic utility of lithiation chemistry in the field of isoxazole synthesis.

Mechanistic Investigations of Reactions Involving Methyl Isoxazole 5 Carboxylate Scaffolds

Elucidation of Reaction Pathways and Intermediate Formation in Isoxazole (B147169) Synthesis

The construction of the isoxazole ring is most commonly achieved through two principal strategic approaches: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. nih.govwikipedia.org

The 1,3-dipolar cycloaddition is a powerful and widely utilized method for forming the isoxazole core. acs.org This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene). beilstein-journals.org The nitrile oxides are typically generated in situ from precursors such as aldoximes (via oxidation) or primary nitro compounds (via dehydration). acs.orgrsc.org For instance, the reaction of an alkyne with a nitrile oxide proceeds through a concerted pericyclic mechanism to form the isoxazole ring directly. beilstein-journals.org When an alkene is used, the initial product is an isoxazoline (B3343090), which can then be oxidized to the aromatic isoxazole.

Another major pathway involves the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov In the synthesis of a 5-substituted isoxazole-3-carboxylate, for example, a 1,3-dicarbonyl compound like methyl 2,4-dioxo-4-phenylbutanoate can be cyclized with hydroxylamine hydrochloride. beilstein-journals.org The reaction proceeds through the formation of a mono-oxime intermediate, followed by an intramolecular addition and displacement reaction to yield the isoxazole ring. beilstein-journals.org

Intermediate species play a critical role in these synthetic pathways. In many cases, isoxazoline N-oxides are formed as intermediates, particularly in reactions involving nitro compounds. lboro.ac.uk These N-oxides can be subsequently converted to the corresponding isoxazoles upon treatment with a base. lboro.ac.uk However, the stability and reactivity of these intermediates can be influenced by substituents; for example, isoxazoline N-oxides bearing a C(5)-ester group may undergo alternative reactions like ring cleavage and recyclization to form 4-hydroxy-1,2-oxazin-6-ones when treated with strong bases like DBU. lboro.ac.uk

A specific synthesis of methyl 5-phenylisoxazole-3-carboxylate illustrates the condensation pathway. The process begins with the reaction of acetophenone (B1666503) with diethyl oxalate (B1200264) to form methyl 2,4-dioxo-4-phenylbutanoate. This diketone is then cyclized with hydroxylamine hydrochloride in refluxing methanol (B129727) to yield the target isoxazole. beilstein-journals.org

| Reaction Pathway | Key Reactants | Key Intermediates | Final Product Type |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne | Concerted Transition State | Isoxazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkene | Isoxazoline | Isoxazole (after oxidation) |

| Condensation | 1,3-Diketone + Hydroxylamine | Mono-oxime | Isoxazole |

| Condensation | α,β-Unsaturated Ketone + Hydroxylamine | Oxime Adduct | Isoxazole |

| Dornow Reaction Variant | Aldehyde + Nitroacetate (B1208598) | Isoxazoline N-oxide | Isoxazole or Oxazinone |

Regioselectivity and Stereoselectivity in Isoxazole Annulation Reactions

Regioselectivity, the control of the orientation of substituents on the newly formed ring, is a central challenge in isoxazole synthesis, particularly in [3+2] cycloaddition reactions. beilstein-journals.org The reaction of an unsymmetrical alkyne with a nitrile oxide can potentially yield two regioisomers. The outcome is often governed by a combination of steric and electronic factors, as well as reaction conditions. nih.gov

For example, in the synthesis of 3,5-disubstituted isoxazoles, attempts to react hydroxymoyl halides with dipolarophiles under mild basic conditions sometimes result in a mixture of 3,5- and 3,4-disubstituted products. beilstein-journals.org The regioselectivity can be decisively controlled by the choice of dipolarophile. Using a dipolarophile with a good leaving group, such as diethyl-1-bromovinyl phosphonate (B1237965), can lead exclusively to 3,5-disubstituted isoxazoles. beilstein-journals.org Conversely, employing a different dipolarophile like diethyl[2-pyrrolidin-1-ylethenyl]phosphonate can direct the reaction to selectively produce 3,4-disubstituted isoxazoles. beilstein-journals.org

Reaction conditions such as temperature and pH are also critical factors in determining regioselectivity. acs.org A process for preparing ethyl-5-methylisoxazole-4-carboxylate from ethyl ethoxymethyleneacetoacetic ester and hydroxylamine sulfate (B86663) highlights the importance of temperature control. Conducting the reaction at low temperatures (-20 °C to 10 °C) and employing a reverse addition of the hydroxylamine solution provides regioselectivity for the desired 5-methyl isomer over the 3-methyl isomer by controlling the nucleophilic attack on the ethoxymethylene carbon. beilstein-journals.orgresearchgate.net

Catalysis also plays a significant role. Copper(I)-catalyzed cycloadditions of terminal acetylenes and in situ generated nitrile oxides are known to produce 3,5-disubstituted isoxazoles with high regioselectivity. acs.orgnih.gov Similarly, a copper-catalyzed reaction between alkynes and nitrile oxides generated from a copper carbene and a nitroso radical also yields isoxazoles in a highly regioselective manner. acs.org

While the formation of the aromatic isoxazole ring itself does not involve creating chiral centers on the ring, stereoselectivity becomes important when the annulation reaction establishes stereocenters on adjacent rings or substituents. Asymmetric annulation reactions have been developed to construct complex chiral molecules containing an isoxazole core. For instance, an organocatalytic, stereoselective [3+2] cycloaddition has been used to access isoxazole-dispirobisoxindoles with three contiguous stereocenters, achieving high diastereomeric and enantiomeric excess. aip.org Another study describes a zinc-catalyzed asymmetric formal [4+3] annulation of isoxazoles with enynol ethers, proceeding via a 6π electrocyclization to produce chiral 2H-azepines with high enantioselectivity. rsc.org

| Factor | Influence on Selectivity | Example Outcome | Reference |

| Dipolarophile Structure | Leaving groups direct the cycloaddition. | Diethyl-1-bromovinyl phosphonate yields 3,5-disubstituted isoxazoles. | beilstein-journals.org |

| Reaction Temperature | Low temperatures can favor one regioisomer. | Formation of ethyl-5-methylisoxazole-4-carboxylate at -5 °C. | beilstein-journals.orgresearchgate.net |

| Catalyst | Metal catalysts can enforce a specific regiochemistry. | Copper(I) catalysis leads to 3,5-disubstituted isoxazoles. | acs.orgnih.gov |

| pH | Controls the state of reactants and intermediates. | Key factor in accessing 3-amino-5-alkyl vs. 5-amino-3-alkyl isoxazoles. | acs.org |

| Chiral Catalyst | Induces enantioselectivity in annulation. | Zinc-catalysis for chiral 2H-azepines from isoxazoles. | rsc.org |

Studies on Ring-Opening and Rearrangement Mechanisms of Isoxazole Systems

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, including photochemical, thermal, and chemical (base- or acid-catalyzed) induction. nih.govwikipedia.org This reactivity makes isoxazoles versatile synthetic intermediates, acting as masked forms of various difunctionalized compounds. mdpi.com

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo significant rearrangement. A common pathway involves the homolytic cleavage of the N-O bond to form a biradical species. nih.gov This can lead to an acyl azirine intermediate, which can subsequently rearrange to form a more stable oxazole (B20620). wikipedia.orgnih.gov This photoisomerization is a general pathway in isoxazole photochemistry. aip.org Ketenimines have also been identified as key intermediates in the photochemical rearrangement of certain trisubstituted isoxazoles, providing a route to convert isoxazoles into other valuable heterocycles like pyrazoles. nih.gov

Base-Catalyzed Ring-Opening: Isoxazoles lacking a substituent at the C3 position are particularly susceptible to base-catalyzed ring-opening. The mechanism involves the concerted abstraction of the C3 proton by a base and scission of the N-O bond, leading to the formation of a cyanoenolate anion. rsc.org This transformation has been studied kinetically, confirming the one-stage concerted process. rsc.org The anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole ring, undergoes this type of N-O bond cleavage to form its active α-cyanoenol metabolite, a reaction that can be catalyzed by plasma, blood, and cytochrome P450 enzymes. nih.gov

Thermal and Other Rearrangements: Thermally induced rearrangements can also occur. Flash pyrolysis of 3,5-diphenylisoxazole, for example, yields 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products, proceeding through intermediates like 2,3-diphenyl-2H-azirine. rsc.org In some cases, a base-mediated rearrangement of isoxazoles to oxazoles can occur under milder conditions than thermal or photochemical methods. This transformation is proposed to proceed through a Neber-type rearrangement to an azirine intermediate, which is in equilibrium with a nitrile ylide that collapses to the oxazole. lboro.ac.ukrsc.org Another notable transformation is the Boulton–Katritzky rearrangement, which has been observed in base-promoted reactions of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org

Furthermore, reductive ring-opening is a common transformation. Catalytic hydrogenation (e.g., with Pd/C) of the isoxazole ring can lead to cleavage of the N-O bond to produce enaminones. mdpi.com For ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, palladium-catalyzed hydrogenation results in a domino process involving initial deoxygenation to the 5-methylisoxazole (B1293550) derivative, followed by the reductive opening of the isoxazole ring. mdpi.com Ring-opening can also be triggered by other reagents, such as electrophilic fluorinating agents, which can lead to α-fluorocyanoketones. researchgate.net

| Reaction Type | Conditions | Key Intermediate(s) | Typical Product(s) |

| Photochemical Rearrangement | UV Irradiation | Acyl azirine, Ketenimine | Oxazoles, Pyrazoles |

| Base-Catalyzed Ring-Opening | Base (e.g., formate, hydroxide) | Concerted Transition State | Cyanoenolate |

| Thermal Rearrangement | High Temperature (Pyrolysis) | Azirine | Oxazoles, Indoles |

| Base-Mediated Rearrangement | Base (e.g., Cs₂CO₃) | Azirine, Nitrile Ylide | Oxazoles |

| Reductive Ring-Opening | H₂, Pd/C | - | Enaminones |

| Boulton–Katritzky Rearrangement | Base | - | 1,2,3-Triazoles |

Derivatives of Methyl Isoxazole 5 Carboxylate and Their Structural Modification Research

Rational Design and Synthesis of Novel Isoxazole (B147169) Derivatives for Biological Evaluation

The development of new isoxazole-based therapeutic agents often begins with a rational design approach, where existing knowledge of biological targets and compound interactions guides the creation of new molecules. nih.gov This strategy aims to enhance potency, selectivity, and pharmacokinetic properties. A common method involves active subunit combination, where the isoxazole core is linked with other known pharmacophores to generate hybrid molecules with potentially synergistic or novel activities. nih.gov

One notable example is the design of novel BET bivalent inhibitors for prostate cancer treatment. nih.gov Starting from a known monovalent BET inhibitor, researchers rationally designed bivalent molecules to bind to tandem bromodomains (BD1 and BD2) of the BET family proteins, a key target in prostate cancer. This design hypothesis led to the synthesis of inhibitor 17b , which demonstrated significantly enhanced potency compared to its monovalent precursor. nih.gov Similarly, in the field of agrochemicals, novel oxazole-isoxazole carboxamides were designed as herbicide safeners by combining the active subunits of isoxazole and oxazole (B20620). nih.gov

The synthesis of these rationally designed compounds employs a variety of chemical methodologies. A frequently used technique is the 1,3-dipolar cycloaddition, where nitrile oxides react with alkynes or alkenes to form the isoxazole ring. kuey.net Subsequent modifications, such as amidation or hydrazinolysis, introduce further diversity. kuey.net For instance, a series of 22 novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized in five steps, starting from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid, with high yields. nih.gov Modern techniques like microwave-assisted synthesis are also employed to improve reaction efficiency, as demonstrated in the one-pot procedure for creating substituted oxazole-isoxazole carboxamides. nih.gov These synthetic routes allow for the systematic variation of substituents on the isoxazole ring, which is crucial for biological evaluation and structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies on Isoxazole Derivatives in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. tandfonline.com By systematically modifying a lead molecule and assessing the biological impact of each change, researchers can identify the key chemical features—the pharmacophore—responsible for its therapeutic effects. nih.govnih.gov This knowledge is critical for optimizing drug candidates to improve efficacy and reduce toxicity. tandfonline.com

For isoxazole derivatives, SAR studies have been instrumental in advancing compounds with a range of biological activities, including anticancer, antiviral, and anticonvulsant properties. tandfonline.comnih.govnih.gov For example, in the development of antiviral agents against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), SAR studies on a series of isoxazole-amide derivatives revealed critical insights. The studies showed that introducing a trifluoromethyl group at the para-position of the benzene (B151609) ring and a hydroxyl group at the ortho-position significantly enhanced antiviral activity. nih.gov

In another study focused on anticonvulsant agents, a series of benzo[d]isoxazole derivatives were synthesized and evaluated. nih.govacs.org The SAR analysis indicated that the type and position of substituents on the phenyl ring were crucial for activity. The most potent compound, Z-6b , which featured a specific substitution pattern, showed high protection against seizures and selectively inhibited the NaV1.1 sodium channel. nih.govacs.org Research on pyridinyl-4,5-2H-isoxazole derivatives as potential anticancer agents found that compounds with hydrophobic groups on the phenyl ring displayed more potent inhibitory activity against the MCF-7 breast cancer cell line. nih.gov These examples underscore the power of SAR in refining the molecular architecture of isoxazole derivatives to achieve desired biological outcomes.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Isoxazole-amide acylhydrazones | Introduction of trifluoromethyl and hydroxyl groups on the benzene ring | Enhanced antiviral activity against TMV and CMV | nih.gov |

| Benzo[d]isoxazole derivatives | Specific substitutions on the phenyl ring | Crucial for anticonvulsant activity and NaV1.1 channel selectivity | nih.govacs.org |

| Pyridinyl-4,5-2H-isoxazole derivatives | Addition of hydrophobic groups to the phenyl ring | Increased inhibitory activity against MCF-7 cancer cell line | nih.gov |

| Isoxazolo[5,4-d]isoxazoles | Presence of electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring | Displayed excellent sPLA2 inhibitory activities | nih.gov |

Synthesis and Characterization of Biologically Active Analogues Derived from Methyl Isoxazole-5-Carboxylate Precursors

This compound and its close analogues, such as ethyl isoxazole-4-carboxylates and 5-amino-3-methyl-isoxazole-4-carboxylic acid, are valuable starting materials for synthesizing a plethora of biologically active compounds. sioc-journal.cnnih.govtandfonline.com The ester and carboxylic acid functionalities provide convenient handles for further chemical transformations, allowing for the construction of more complex molecules.

A notable example involves the synthesis of a series of 3-aryl-4-arylamine methyl isoxazole derivatives starting from ethyl 3-arylisoxazole-4-carboxylate. sioc-journal.cn The process involved reduction, bromination, and subsequent substitution reactions to yield the final products, some of which demonstrated good inhibitory effects against aphids and armyworms. sioc-journal.cn In another line of research, ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized. tandfonline.comresearchgate.net These compounds, created from isoxazole precursors, were evaluated for their fungicidal and herbicidal activities, with some derivatives showing significant inhibition against various fungal strains and plants. tandfonline.com

The synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide represents another important modification. nih.gov These compounds were synthesized through the nucleophilic addition of the carbohydrazide (B1668358) with various aromatic aldehydes. The resulting imine derivatives (compounds MM1–10 ) were found to inhibit the proliferation of peripheral blood mononuclear cells, indicating potential immunosuppressive properties. nih.gov

Crucial to this research is the rigorous characterization of the newly synthesized analogues to confirm their structures. nih.govresearchgate.netbiointerfaceresearch.com A standard suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. nih.govsioc-journal.cnbiointerfaceresearch.com Mass Spectrometry (MS) confirms the molecular weight of the compound, and Infrared (IR) spectroscopy identifies the presence of key functional groups. nih.govtandfonline.comresearchgate.net Elemental analysis provides the empirical formula, ensuring the purity and correct composition of the synthesized compound. nih.gov

| Compound Class | Precursor | Synthesis Highlights | Characterization Methods | Biological Activity | Reference |

|---|---|---|---|---|---|

| 3-Aryl-4-arylamine methyl isoxazoles | Ethyl 3-arylisoxazole-4-carboxylate | Multi-step synthesis involving reduction, bromination, and substitution. | ¹H NMR, ¹³C NMR, HRMS | Insecticidal | sioc-journal.cn |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | 5-Methyl-3-arylisoxazole-4-carboxylic acid | Amide bond formation with a thiazole (B1198619) moiety. | ¹H NMR, ¹³C NMR, IR, MS, Elemental Analysis | Fungicidal, Herbicidal | tandfonline.comresearchgate.net |

| N'-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Condensation reaction with aromatic aldehydes to form imines. | Melting Point, IR, ¹H NMR, MS | Immunosuppressive | nih.gov |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | Hydroxylamine (B1172632) hydrochloride and a dione | One-pot condensation reaction. | IR, ¹H NMR, ¹³C NMR, MS, Elemental Analysis | Antibacterial, Antioxidant, Anticancer | researchgate.net |

Applications of Methyl Isoxazole 5 Carboxylate in Medicinal and Biological Research

Role as a Key Synthetic Intermediate in Drug Discovery and Development

Methyl isoxazole-5-carboxylate is a crucial building block in the synthesis of diverse pharmaceutical agents. rsc.org Its isoxazole (B147169) core can be functionalized at various positions, allowing for the creation of a vast library of derivatives with distinct biological activities. rsc.org The ester group at the 5-position provides a reactive handle for further chemical modifications, such as amidation or reduction, to introduce different functional groups and modulate the compound's properties. researchgate.net

Common synthetic routes to this compound and its derivatives involve cyclization reactions of β-keto esters with hydroxylamine (B1172632) or the functionalization of a pre-existing isoxazole ring. For instance, it can be synthesized through the recrystallization of a precursor from methylene (B1212753) chloride, followed by ammonolysis to produce 3-hydroxyisoxazole-5-carboxamide. The development of efficient and regioselective synthetic methods, including those utilizing microwave irradiation and nano-organo catalysts, has further expanded the accessibility and utility of this important intermediate in drug discovery. rsc.orgbohrium.com

Precursors for Pharmacologically Relevant Compounds

The isoxazole scaffold derived from this compound is a prominent feature in a multitude of compounds with significant pharmacological activities.

Research on Anti-cancer Agents Incorporating Isoxazole Moieties

The isoxazole nucleus is a key component in the design of novel anti-cancer agents. nih.govnih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.net For example, certain isoxazole derivatives have shown inhibitory activity against enzymes like Cyclin-dependent kinase 8 (CDK8), which is implicated in the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).

Research has focused on synthesizing and evaluating isoxazole-containing compounds for their ability to induce apoptosis, inhibit tumor growth, and overcome drug resistance. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer potency of these derivatives by modifying the substituents on the isoxazole ring. nih.gov

Studies on Anti-tubercular and Antimicrobial Compounds Featuring Isoxazole Scaffolds

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new anti-tubercular drugs. nih.gov Isoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.netbohrium.comresearchgate.netnih.govnih.gov

Several studies have reported the synthesis of isoxazole-carboxamide and urea/thiourea derivatives that exhibit potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.netnih.govnih.gov For instance, certain 5-methylisoxazole-3-carboxamide (B1215236) derivatives have demonstrated significant antitubercular activity with low minimum inhibitory concentrations (MIC). researchgate.netresearchgate.net The ester functionality in some isoxazole derivatives is believed to contribute to their anti-TB properties, potentially acting as a prodrug. nih.gov

In addition to their anti-tubercular effects, isoxazole-containing compounds have also been explored for their broader antimicrobial activities against various bacteria and fungi. researchgate.netnih.gov

Development of Anti-inflammatory and Analgesic Agents with Isoxazole Nucleus

The isoxazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic drugs. nih.govjocpr.comresearchgate.netresearchgate.net Numerous isoxazole derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net

For example, some 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones have shown significant anti-inflammatory activity and selectivity for COX-2. nih.gov Other research has focused on indole-containing isoxazoles and 3,4-diaryl isoxazoles as potent anti-inflammatory agents. nih.gov The analgesic properties of isoxazole derivatives are also an active area of investigation, with some compounds showing efficacy comparable to standard drugs. nih.gov

Investigation of Antiviral and Immunosuppressive Agents from Isoxazole Derivatives

The isoxazole ring is present in various compounds that exhibit antiviral and immunosuppressive properties. researchgate.netbohrium.commdpi.comnih.govnih.govmdpi.com Researchers have synthesized and tested numerous isoxazole derivatives for their ability to inhibit viral replication and modulate the immune response.

Specifically, isoxazole-amide derivatives containing an acylhydrazone moiety have been designed as new antiviral agents. mdpi.com In the realm of immunosuppression, N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown immunosuppressive activity in various experimental models. nih.gov Other isoxazole derivatives have demonstrated a range of immunomodulatory effects, from immunosuppressive to immunostimulatory, depending on their specific chemical structures. nih.govnih.govmdpi.com

Modulation of Specific Biological Targets by Isoxazole-Derived Compounds (e.g., Ionotropic Glutamate (B1630785) Receptors)

Isoxazole derivatives have been extensively studied for their ability to modulate the activity of ionotropic glutamate receptors (iGluRs), which are crucial for synaptic transmission and plasticity in the central nervous system. bohrium.comnih.govresearchgate.netresearchgate.netmdpi.com The most well-known example is α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a potent agonist for the AMPA receptor subtype of iGluRs. bohrium.comresearchgate.netmdpi.com

Unnatural Amino Acid Analogues in Peptide Synthesis

The isoxazole scaffold, and specifically derivatives of this compound, have emerged as valuable building blocks in the design and synthesis of unnatural amino acid analogues for incorporation into peptides. These novel amino acids are instrumental in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability, bioavailability, and biological activity. The rigid, five-membered heterocyclic ring of the isoxazole core imparts conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets.

Research has demonstrated that isoxazole-containing amino acids can be synthesized and subsequently integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. rsc.org The functional groups on the isoxazole ring, such as the carboxylate and potential amino or substituted amino groups, provide the necessary handles for peptide bond formation and further chemical modification.

A significant area of investigation involves the synthesis of isoxazole derivatives that serve as bioisosteres for naturally occurring amino acids or other bioactive moieties. For instance, isoxazole-containing building blocks have been prepared from commercially available amino acids through a key regioselective [3+2]-cycloaddition of nitrile oxides with alkynes. rsc.org This approach allows for the creation of a diverse library of unnatural amino acid analogues with varying substituents on the isoxazole ring. These building blocks have been successfully used in the preparation of peptidomimetics. rsc.org

One notable example is the synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate. This compound, derived from an amino acid, serves as a key intermediate for creating isoxazole-containing peptidomimetics through solid-phase peptide synthesis. rsc.org The Boc-protected amino group and the methyl ester provide the necessary functionalities for incorporation into a growing peptide chain.

Furthermore, studies have explored the synthesis of novel heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govbeilstein-journals.org These compounds, prepared from the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, represent a class of unnatural amino acids with a cyclic amine functionality integrated with the isoxazole core. nih.govbeilstein-journals.org The ability to introduce such constrained cyclic structures into peptides is of great interest for modulating their conformational properties and biological activity.

The incorporation of these isoxazole-based amino acids can lead to the formation of α/β-mixed peptides, which have shown promise as therapeutic agents. nih.govnih.govmdpi.com For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as a novel unnatural β-amino acid in solid-phase peptide synthesis. nih.govnih.govmdpi.com While not a direct derivative of this compound, this work underscores the utility of the isoxazole core in generating amino acids with different substitution patterns and their successful application in creating novel peptide structures.

The research in this area highlights a versatile strategy for expanding the chemical space of peptides by incorporating unique, constrained amino acid analogues derived from the isoxazole framework.

Detailed Research Findings

| Precursor/Building Block | Synthetic Approach | Resulting Unnatural Amino Acid/Peptidomimetic | Key Findings |

| N-Boc protected amino alcohols | Oxidation to aldehydes, oximation, chlorination, and [3+2]-cycloaddition with methyl propiolate. rsc.org | Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate | A practical, metal-free, multigram synthesis of isoxazole-containing building blocks from common amino acids was developed. These were successfully used to prepare peptidomimetics via solid-phase peptide synthesis. rsc.org |

| β-enamino ketoesters (from cyclic amino acids) | Reaction with hydroxylamine hydrochloride. nih.govbeilstein-journals.org | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | A convenient and efficient synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks was established. These compounds are suitable for incorporation into peptide-like structures. nih.govbeilstein-journals.org |

| Ethyl 2-cyano-3-ethoxybut-2-enoate | Multi-step synthesis involving cyclization with hydroxylamine and subsequent hydrolysis. nih.gov | 5-amino-3-methyl-isoxazole-4-carboxylic acid | This unnatural β-amino acid was successfully coupled to resin-bound peptides, demonstrating the feasibility of incorporating isoxazole-based amino acids into peptide chains to create α/β-mixed peptide hybrids. nih.govnih.govmdpi.com |

Methyl Isoxazole 5 Carboxylate As a Building Block in Advanced Organic Synthesis

Utilization as a Scaffold for DNA-Encoded Chemical Libraries

DNA-Encoded Libraries (DELs) represent a powerful technology in drug discovery, enabling the synthesis and screening of immense collections of compounds—often numbering in the billions—in a single experiment. The core principle of DEL involves covalently linking a unique DNA tag to each chemical compound, which serves as an identifiable barcode for that specific structure. The synthesis of these libraries relies on the availability of diverse and reactive chemical building blocks that can be reliably coupled to DNA-tagged substrates.

While direct studies explicitly detailing the incorporation of methyl isoxazole-5-carboxylate into a specific DEL are not prevalent in public literature, its structural features make it a highly suitable candidate for this application. Functionalized heterocyclic compounds, particularly those containing carboxylic acid groups, are fundamental components in DEL synthesis. nih.gov These groups provide a reactive handle for amide bond formation, a common and robust reaction used to link building blocks to an amine-terminated DNA headpiece. nih.gov

Research has focused on developing efficient protocols for creating novel amino acid-like building blocks from functionalized 1,2-oxazoles (isoxazoles) for potential application in generating DNA-encoded chemical libraries. beilstein-journals.org For instance, studies have demonstrated the successful on-DNA Suzuki-Miyaura cross-coupling of a 3,5-dimethylisoxazole (B1293586) boronic acid, highlighting the compatibility of the isoxazole (B147169) ring system with conditions required for DEL synthesis. nih.govrsc.org This successful coupling of a more complex isoxazole provides strong evidence that a simpler, functionalized building block like this compound would also be a viable substrate for incorporation into DELs, expanding the chemical diversity available for screening against biological targets. The ability to create vast libraries focused around the isoxazole core is critical for identifying novel inhibitors for various protein targets. nih.govosti.gov

Role in the Synthesis of Complex Heterocyclic Systems

The isoxazole ring is not just a terminal structure but also a key intermediate that can be transformed into other complex heterocyclic systems through ring-opening and ring-expansion reactions. This compound and its derivatives serve as precursors for a variety of important heterocyclic frameworks, including pyridines and pyrazolopyrimidines.

One notable application is in the synthesis of highly substituted pyridines . Research has shown that isoxazoles can undergo a rhodium carbenoid-induced ring expansion, followed by rearrangement and oxidation, to yield functionalized pyridines. nih.gov This method provides a conceptually distinct approach from traditional methods like the Hantzsch reaction. nih.gov Another strategy involves the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to prepare substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, which are valuable precursors for various nicotinates. nih.gov Furthermore, an eco-friendly, one-pot synthesis method has been developed to create bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates using an ionic liquid that acts as both the solvent and catalyst. scirp.org

The isoxazole framework is also integral to the synthesis of fused heterocyclic systems like isoxazolo[5,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. Efficient methods for synthesizing isoxazolo[4,5-b]pyridines often rely on the annulation of an isoxazole fragment onto a pyridine (B92270) ring or vice versa. beilstein-journals.org For example, 3-methylisoxazol-5-amine is a key intermediate for producing isoxazolo[5,4-b]pyridine (B12869864) structures. clockss.org Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are of significant interest in medicinal chemistry, can be synthesized from aminopyrazole precursors, demonstrating the modularity of using heterocyclic amines and esters in building more complex fused rings. nih.govresearchgate.netbme.hu The synthesis of novel isoxazolines and isoxazoles attached to N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has also been achieved through [3+2] cycloaddition reactions. researchgate.net

| Target Heterocyclic System | Synthetic Strategy | Role of Isoxazole Derivative | Reference |

|---|---|---|---|

| Substituted Pyridines | Rhodium carbenoid-induced ring expansion | Starting material for ring expansion and rearrangement | nih.gov |

| 4-Oxo-1,4-dihydropyridine-3-carboxylates | Mo(CO)₆-mediated ring expansion | Precursor for ring expansion to form pyridone core | nih.gov |

| Isoxazolo[4,5-b]pyridines | Intramolecular nucleophilic substitution / Annulation | Core scaffold for building the fused pyridine ring | beilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | Condensation of aminopyrazoles with acetylenic esters | Analogous synthetic logic using heterocyclic amines/esters | bme.hu |

| Pyrazolo[3,4-d]pyrimidinones | [3+2] Cycloaddition | Dipolarophile precursor for cycloaddition reaction | researchgate.net |

Applications in Materials Science Research for Photochromic Components, Liquid Crystals, and Solar Cells

The isoxazole moiety is increasingly recognized for its utility in materials science due to its unique electronic and structural properties. eurekaselect.comscilit.combenthamdirect.comresearchgate.netingentaconnect.com Derivatives of isoxazole, including those based on the this compound scaffold, are being explored for applications in photochromic materials, liquid crystals, and solar cells.

Photochromic Components: Photochromic materials can change their color upon exposure to light, a property that is valuable for applications like optical data storage and smart windows. The isoxazole ring has been successfully incorporated into diarylethene and azo dye systems to create novel photochromic compounds. tandfonline.comscientific.net For example, a diarylethene containing an isoxazole unit was shown to exhibit significant photochromism, switching from colorless to purple under UV irradiation in both solution and polymer films. scientific.net Similarly, photochromic polymers and hybrid materials containing azo isoxazole dyes have been prepared, demonstrating modulation of their refractive index upon illumination. tandfonline.com These studies underscore the important role of the isoxazole moiety in the photochromic reaction process. scientific.net

Liquid Crystals: The rigid, polar structure of the isoxazole ring makes it an excellent component for designing liquid crystalline materials. beilstein-journals.orgbeilstein-journals.org The strong dipole moments and anisotropic interactions of isoxazole cores promote the formation of stable mesophases. beilstein-journals.orgbeilstein-journals.org Research has demonstrated that pyrazole (B372694) and isoxazole derivatives with specific substitutions can exhibit smectic A and smectic C mesophases. tandfonline.com The synthesis of new liquid-crystalline compounds based on 3,5-diarylisoxazoles has been reported, with the [3+2] dipolar cycloaddition being a key step in creating the isoxazole core. researchgate.net These findings indicate that the isoxazole scaffold is a promising template for the development of new thermotropic liquid crystals. researchgate.net

Solar Cells: In the field of photovoltaics, isoxazole derivatives are being investigated as additives and donor materials for solar cells. In perovskite solar cells (PSCs), isoxazole has been used as a Lewis-base small molecule additive to passivate defects in the perovskite structure. acs.orgacs.org This defect passivation, achieved through the interaction of isoxazole with undercoordinated Pb²⁺ ions, led to an increase in power conversion efficiency from 15.6% to 17.5% and improved device stability. acs.orgacs.org Additionally, theoretical studies have screened isoxazole-based derivatives as donor materials for organic solar cells, finding that their electronic properties make them promising candidates for designing new, efficient photovoltaic materials. nih.gov

| Application Area | Role of Isoxazole Moiety | Key Research Finding | Reference |

|---|---|---|---|

| Photochromic Components | Core structural unit in photo-responsive molecules | Incorporation into diarylethenes and azo dyes induces reversible color and refractive index changes upon UV irradiation. | tandfonline.comscientific.net |

| Liquid Crystals | Provides structural rigidity and strong dipole moment | Derivatives form stable smectic A and nematic mesophases, acting as effective scaffolds for liquid crystal design. | beilstein-journals.orgbeilstein-journals.orgtandfonline.comresearchgate.net |

| Solar Cells | Defect passivator in perovskites; core of donor molecules | Used as an additive, it improves power conversion efficiency and stability in perovskite solar cells. Also serves as a promising backbone for new organic donor materials. | acs.orgacs.orgnih.gov |

Spectroscopic and Computational Analysis in Research on Methyl Isoxazole 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isoxazole (B147169) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoxazole derivatives, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. One-dimensional and two-dimensional NMR experiments are routinely employed to assign the complex structures of both natural and synthetic isoxazole-containing compounds. ipb.pt

For instance, in the structural analysis of novel amino acid-like building blocks, the ¹³C NMR spectrum of a methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate derivative showed characteristic signals for the isoxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org The ¹H NMR spectrum of the same compound revealed a singlet for the isoxazole methine proton at δ 8.46 ppm. beilstein-journals.org Advanced techniques like ¹H,¹³C-HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming connectivity, as demonstrated by the long-range correlations observed between the methylene (B1212753) protons of an azetidine (B1206935) moiety and the quaternary carbon C-5 of the isoxazole ring. beilstein-journals.org

Furthermore, specialized NMR techniques can differentiate between isomers, a common challenge in heterocyclic chemistry. For example, ¹³C{¹⁴N} RESPDOR (Rotational Echo Double Resonance) NMR experiments can distinguish between isoxazole and oxazole (B20620) isomers by identifying the number of carbon atoms directly bonded to nitrogen. nih.goviastate.edu An isoxazole will exhibit one ¹³C NMR signal with a C-N bond, whereas an oxazole will show two. nih.goviastate.edu

Below is an interactive data table summarizing characteristic NMR shifts for isoxazole derivatives.

| Nucleus | Position | Chemical Shift (ppm) | Reference |

| ¹³C | C-3 | 150.2 - 150.6 | beilstein-journals.org |

| ¹³C | C-4 | 108.3 | beilstein-journals.org |

| ¹³C | C-5 | 179.5 | beilstein-journals.org |

| ¹H | H-3 or H-4 | ~8.46 | beilstein-journals.org |

| ¹⁵N | Isoxazole N | ~ -3.1 | beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure. These methods are frequently used to characterize isoxazole derivatives by identifying characteristic functional group vibrations.

In the study of newly synthesized isoxazole derivatives, IR spectroscopy is used to confirm the formation of the desired product. For example, the synthesis of ester-functionalized isoxazoles was confirmed by the appearance of a strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group, and the disappearance of the broad O-H stretching band of the starting alcohol. mdpi.com For a methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, characteristic IR bands were observed at 1723 cm⁻¹ (C=O, ester) and 1687 cm⁻¹ (C=O, Boc). beilstein-journals.org

Comprehensive vibrational analysis is often supported by theoretical calculations. For 5-methyl-3-phenylisoxazole-4-carboxylic acid, experimental FT-IR and Laser-Raman spectra were recorded and the vibrational frequencies were assigned with the aid of potential energy distribution (PED) analysis based on density functional theory (DFT) calculations. researchgate.netnih.gov This combined experimental and theoretical approach allows for a more accurate assignment of the observed vibrational bands. For instance, in the analysis of benzoxazole (B165842) derivatives, C=N stretching vibrations are typically observed in the region of 1520-1536 cm⁻¹. esisresearch.org The C-O-C stretching vibrations of the isoxazole ring are also key identifiers. esisresearch.org

The following table presents typical IR absorption frequencies for functional groups found in methyl isoxazole-5-carboxylate and its derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | Stretching | ~1720 - 1750 | beilstein-journals.orgmdpi.com |

| C=N (Isoxazole) | Stretching | ~1520 - 1536 | esisresearch.org |

| C-O-C (Isoxazole) | Asymmetric Stretching | ~1144 - 1153 | esisresearch.org |

| C-O-C (Isoxazole) | Symmetric Stretching | ~1063 - 1079 | esisresearch.org |

Mass Spectrometry (MS and HRMS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable tools for the molecular characterization and purity assessment of synthesized compounds like this compound. ijcrt.org These techniques provide precise information about the molecular weight and elemental composition of a molecule.

HRMS is particularly crucial for the unambiguous confirmation of a compound's molecular formula. For instance, in the synthesis of new isoxazole-triazole hybrids, the structures were confirmed by mass spectrometry, with the observed molecular ion peaks corresponding to the calculated molecular masses. mdpi.com Similarly, for novel functionalized isoxazoles, high-resolution mass spectrometry showed molecular ion peaks that exactly matched the molecular masses of the proposed products, thus confirming their composition. mdpi.com The degradation products of some isoxazole-containing drugs, such as 5-methylisoxazole-4-carboxylic acid, have been identified using high-performance thin-layer chromatography coupled with HRMS. researchgate.net

The advancement of MS technologies, such as Time-of-Flight (ToF) analyzers, has enabled highly sensitive and selective quantification. lcms.cz Techniques like Tof-MRM (Time-of-Flight Multiple Reaction Monitoring) enhance the signal intensity and reduce baseline noise, leading to improved detection limits for quantitative studies. lcms.cz This is particularly useful for assessing the purity of a sample and identifying trace impurities.

The table below illustrates how mass spectrometry is used to confirm the identity of isoxazole derivatives.

| Compound | Ionization Method | Observed m/z | Confirmation | Reference |

| New isoxazole-triazole hybrids | MS | [M-H]⁺ | Consistent with proposed structures | mdpi.com |

| Functionalized isoxazoles | HRMS | Molecular ion peaks | Exactly matched calculated masses | mdpi.com |

| 5-methylisoxazole-4-carboxylic acid | HRMS | - | Identified as a degradation product | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structures of numerous isoxazole derivatives have been elucidated, revealing key structural features. For example, the crystal structure of methyl 3-phenylisoxazole-5-carboxylate showed a dihedral angle of 19.79 (12)° between the phenyl and isoxazole rings. nih.gov In the crystal packing, molecules were linked by C—H···O hydrogen bonds. nih.gov The analysis of 5-methylisoxazole-3-carboxylic acid revealed that the non-hydrogen atoms are nearly coplanar and that the molecules form inversion dimers linked by O—H···O hydrogen bonds. nih.gov

In a study of novel spiroisoxazolines, single-crystal X-ray diffraction confirmed the molecular structure, which included a 3-(4-chlorophenyl)-4,5-dihydroisoxazole group. researchgate.net The crystal packing was stabilized by intermolecular O—H···O and C—H···O hydrogen bonds, as well as C—H···π interactions. researchgate.net These detailed structural insights are crucial for understanding intermolecular interactions that can influence the physical properties and biological activity of these compounds.

Below is a table summarizing crystallographic data for some isoxazole derivatives.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Methyl 3-phenylisoxazole-5-carboxylate | Monoclinic | P2₁/n | Dihedral angle of 19.79 (12)° between rings | nih.gov |

| 5-Methylisoxazole-3-carboxylic acid | Triclinic | P-1 | Nearly coplanar non-H atoms, dimer formation | nih.gov |

| 5-Methylisoxazole-4-carboxylic acid | Orthorhombic | Pnma | Molecule lies on a crystallographic mirror plane | iucr.org |

| Spiroisoxazoline derivative | Orthorhombic | P2₁2₁2₁ | Fused five- and ten-membered rings | researchgate.net |

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an essential tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These computational methods complement experimental data and provide insights that are often difficult to obtain through experiments alone.

DFT calculations are widely used to optimize molecular geometries and predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. researchgate.netnih.gov For example, a study on 5-methyl-3-phenylisoxazole-4-carboxylic acid used DFT with the B3LYP functional to calculate theoretical vibrational frequencies, which were in good agreement with experimental results. researchgate.netnih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these studies. The energies of these frontier orbitals and the HOMO-LUMO energy gap are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity. researchgate.net For instance, in a study of isoxazole and its methyl-substituted derivatives, the HOMO-LUMO energy gap was used to predict the relative reactivity of different isomers. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational analyses provide a deeper understanding of the structure-property relationships of isoxazole derivatives. mdpi.com

The table below presents a summary of computational methods and their applications in the study of isoxazole derivatives.

| Computational Method | Basis Set | Application | Key Findings | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | Vibrational frequency analysis | Good agreement with experimental IR/Raman spectra | researchgate.netnih.gov |

| DFT (B3LYP) | 6-311G(d,p) | HOMO-LUMO analysis | Prediction of chemical reactivity and stability | nih.govresearchgate.net |

| PM3 and DFT | - | Geometric and electronic structure | Effect of methyl substitution on reactivity | researchgate.net |